N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide
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Overview
Description
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide is a complex organic compound with a molecular formula of C24H18N2O2S This compound is characterized by the presence of a fluorenyl group, a thiazole ring, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves the condensation of 9H-fluoren-2-ylamine with 2-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final step involves the acylation of the thiazole intermediate with phenylacetyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiazole ring and fluorenyl group may play a role in binding to biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(9H-fluoren-2-yl)-1,3-thiazol-2-amine: Shares the fluorenyl and thiazole moieties but lacks the phenylacetamide group.
N-(4-(((9H-fluoren-2-yl)imino)methyl)phenyl)acetamide: Contains a similar fluorenyl group but differs in the structure of the thiazole ring and the presence of an imino group.
Uniqueness
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2OS/c27-23(12-16-6-2-1-3-7-16)26-24-25-22(15-28-24)18-10-11-21-19(14-18)13-17-8-4-5-9-20(17)21/h1-11,14-15H,12-13H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIRBAZLTKLVJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CSC(=N4)NC(=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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